

# Oric-101: A Comparative Analysis of Glucocorticoid Receptor Specificity

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## Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

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This guide provides a detailed comparison of **Oric-101**, a selective glucocorticoid receptor (GR) antagonist, with other key GR modulators. The following sections present quantitative binding data, in-depth experimental protocols, and visualizations of the underlying biological pathways to offer a comprehensive assessment of **Oric-101**'s specificity for the glucocorticoid receptor.

## Comparative Analysis of Receptor Binding Affinity

The specificity of a drug is determined by its binding affinity to its intended target relative to its affinity for other receptors. The data presented below summarizes the binding affinities of **Oric-101** and comparable GR modulators—dexamethasone, prednisolone, and mifepristone—for the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR). Lower  $K_i$  and  $IC_{50}/EC_{50}$  values indicate higher binding affinity.

Compound	Glucocorticoid Receptor (GR)	Progesterone Receptor (PR)	Androgen Receptor (AR)
Oric-101	EC50: 5.6 nM[1]	IC50: 21 nM[2]	IC50: 484 nM (antagonist)[2], EC50: 2500 nM (agonist)[1]
Dexamethasone	Ki: 1.5 nM[3]	-	IC50: >1000 nM
Prednisolone	IC50: 27 nM (rat kidney)	-	-
Mifepristone	High Affinity	High Affinity	-

Note: Prednisone is a prodrug that is converted to the active metabolite prednisolone in the liver. Therefore, the binding affinity of prednisolone is the relevant measure of its activity.

## In-Depth Look: Oric-101 Selectivity Profile

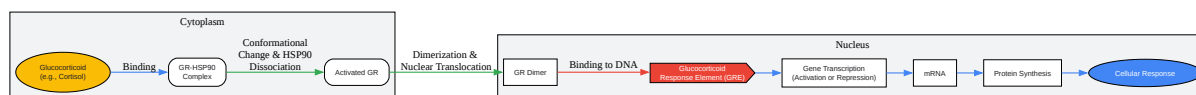
To further assess its specificity, **Oric-101** has been evaluated for its inhibitory activity against key metabolic enzymes. This is crucial for predicting potential drug-drug interactions.

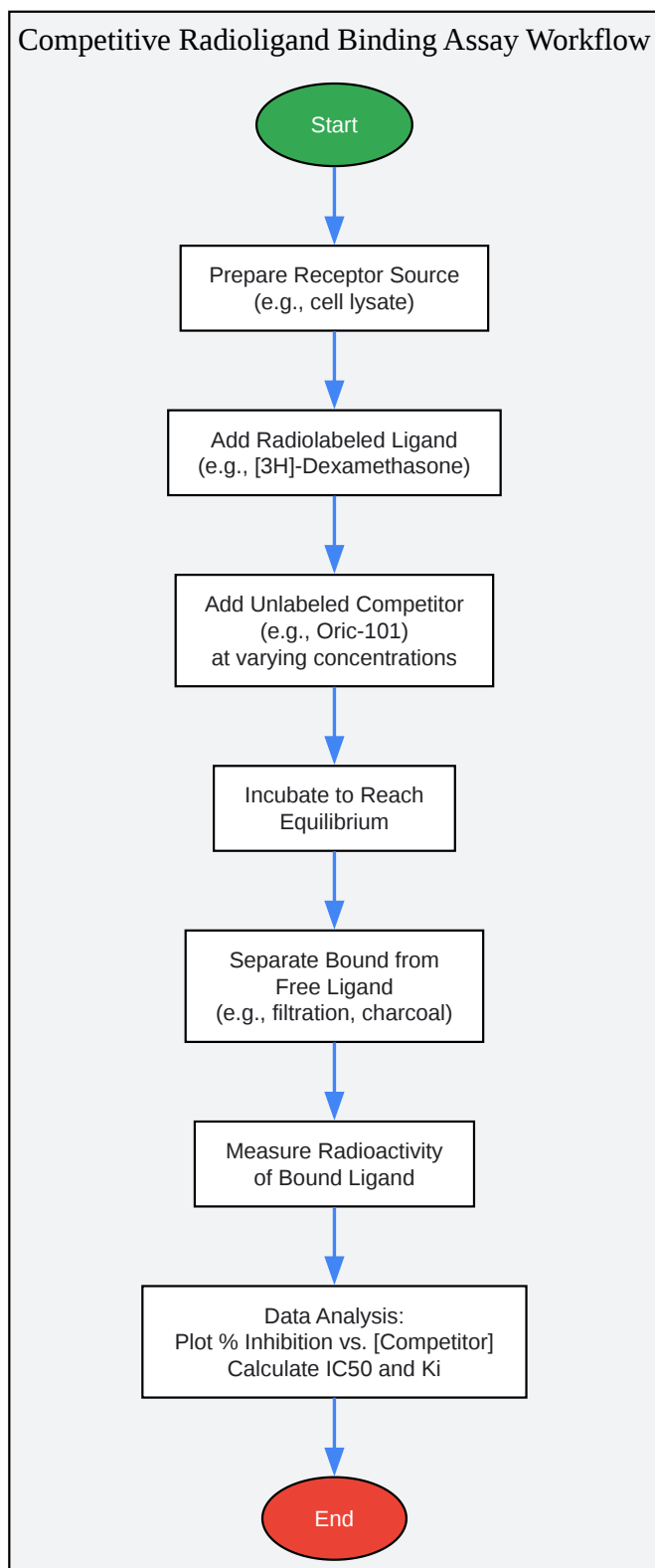
Enzyme	IC50
CYP2C8	>10 $\mu$ M
CYP2C9	>10 $\mu$ M

The high IC50 values indicate a low potential for **Oric-101** to inhibit these cytochrome P450 enzymes.

## Visualizing the Molecular Pathways

Understanding the signaling cascade and the experimental methods used to assess binding affinity is fundamental. The following diagrams, generated using Graphviz, illustrate the glucocorticoid receptor signaling pathway and a standard experimental workflow for determining receptor binding.





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## References

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